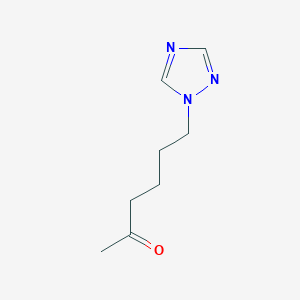

6-(1h-1,2,4-Triazol-1-yl)hexan-2-one

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, which imparts a unique set of properties that make it a privileged scaffold in drug discovery and other chemical applications. nih.govmdpi.com Its aromatic nature, ability to participate in hydrogen bonding, and dipole character allow it to interact with a wide range of biological targets with high affinity. nih.gov

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anticonvulsant properties. nih.govmdpi.comdergipark.org.trnih.gov This wide-ranging bioactivity has led to the development of numerous clinically important drugs, such as the antifungal agents fluconazole (B54011) and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam. mdpi.com The versatility of the triazole ring allows for the introduction of various substituents, enabling the fine-tuning of its biological and physicochemical properties. nih.gov Beyond medicine, 1,2,4-triazoles find applications in agrochemicals, corrosion inhibitors, and materials science. nih.gov

Relevance of Aliphatic Ketone Scaffolds in Organic Synthesis and Functional Molecule Design

Aliphatic ketones are fundamental building blocks in organic synthesis, prized for their reactivity and versatility. rsc.orgchemrxiv.orgresearchgate.net The carbonyl group of a ketone is a key functional group that can undergo a wide variety of chemical transformations, making it an invaluable handle for the construction of more complex molecules. acs.org These reactions include nucleophilic additions, aldol (B89426) condensations, and reductions, which are cornerstone reactions in the synthesis of natural products, pharmaceuticals, and other functional organic materials. researchgate.net

The presence of a ketone group in a molecule can influence its physical and chemical properties, including its polarity, solubility, and reactivity. In the context of drug design, a ketone moiety can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its biological target. The aliphatic chain of the hexanone scaffold in 6-(1h-1,2,4-Triazol-1-yl)hexan-2-one provides a flexible linker that can orient the triazole ring in a specific conformation for optimal interaction with a target receptor.

Rationale for Investigating Hybrid Structures Containing Triazole and Hexanone Moieties

The investigation of hybrid structures that combine a 1,2,4-triazole ring with a hexanone moiety is driven by the principle of molecular hybridization. This strategy aims to create new chemical entities with improved properties by integrating two or more pharmacophores into a single molecule. nih.govnih.gov The rationale is that the resulting hybrid molecule may exhibit a synergistic effect, where the combined activity is greater than the sum of the individual components.

In the case of this compound, the triazole moiety can be expected to confer biological activity, while the hexanone scaffold provides a flexible and synthetically versatile linker. nih.gov This combination could lead to the development of new therapeutic agents with enhanced potency, selectivity, or pharmacokinetic properties. For example, the aliphatic chain could be modified to optimize the molecule's solubility and membrane permeability, while the triazole ring could be further substituted to fine-tune its interaction with a specific biological target. The synthesis of such hybrid molecules allows for the exploration of new chemical space and the development of novel compounds with unique and valuable properties. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

6-(1,2,4-triazol-1-yl)hexan-2-one |

InChI |

InChI=1S/C8H13N3O/c1-8(12)4-2-3-5-11-7-9-6-10-11/h6-7H,2-5H2,1H3 |

InChI Key |

QOJMYMLMKKVQTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCN1C=NC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 1h 1,2,4 Triazol 1 Yl Hexan 2 One

Established Synthetic Routes and Retrosynthetic Analyses

The most direct and established synthetic route to 6-(1H-1,2,4-triazol-1-yl)hexan-2-one involves the nucleophilic substitution reaction between 1H-1,2,4-triazole and a suitable six-carbon electrophile bearing a ketone or a protected ketone functionality.

Retrosynthetic Analysis:

A retrosynthetic analysis of the target molecule reveals the key bond disconnection at the N1-position of the triazole ring and the attached hexanone chain. This points to two primary precursors: the 1,2,4-triazole (B32235) anion and a halo-hexanone derivative.

Precursor 1: 1H-1,2,4-Triazole

Precursor 2: 6-halohexan-2-one (e.g., 6-bromohexan-2-one (B30552) or 6-chlorohexan-2-one)

The synthesis, therefore, is a classic N-alkylation of the triazole ring.

Reaction Conditions and Optimization Strategies

The alkylation of 1,2,4-triazole is typically performed by first deprotonating the triazole with a base to form the more nucleophilic triazolide anion, which then reacts with an alkyl halide in an SN2 reaction. The choice of base, solvent, and temperature is crucial for optimizing the yield and regioselectivity of the reaction.

Reaction Conditions: Commonly employed conditions involve heating the 1,2,4-triazole with an alkylating agent in the presence of a base.

Bases: Inorganic bases such as potassium carbonate (K₂CO₃) are frequently used. Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective, often leading to high yields of 1-substituted-1,2,4-triazoles. researchgate.net

Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) are standard choices as they effectively solvate the cation of the triazole salt while not interfering with the nucleophilic anion.

Temperature: Reactions are often conducted at elevated temperatures, ranging from room temperature to the reflux temperature of the solvent, to ensure a reasonable reaction rate. For instance, reactions in DMF might be heated to 120 °C. researchgate.net

Optimization Strategies: Optimization focuses on maximizing the yield of the desired N1-alkylated isomer and minimizing reaction time.

Choice of Leaving Group: The reactivity of the halo-ketone precursor follows the order I > Br > Cl. 6-Bromohexan-2-one would typically be preferred over the chloro-analogue for higher reactivity.

Molar Ratios: Using a slight excess of the alkylating agent can drive the reaction to completion, but care must be taken to avoid potential side reactions or purification difficulties.

Monitoring Progress: Thin-Layer Chromatography (TLC) is used to monitor the consumption of the starting materials and the formation of the product, allowing for optimal determination of reaction time.

| Parameter | Condition/Reagent | Rationale/Comment | Reference |

|---|---|---|---|

| Base | K₂CO₃, DBU | K₂CO₃ is a common, cost-effective choice. DBU is a strong, non-nucleophilic base that can improve yields and selectivity. | researchgate.net |

| Solvent | DMF, Acetone, THF | Polar aprotic solvents facilitate SN2 reactions by solvating the counter-ion of the nucleophile. | researchgate.net |

| Temperature | Room Temperature to 120 °C | Higher temperatures increase reaction rates but may lead to side products. Optimization is key. | researchgate.net |

| Leaving Group (on hexanone) | Br > Cl | Bromide is a better leaving group than chloride, leading to faster reaction rates. | N/A |

Precursor Selection and Starting Material Chemistry

The primary precursors for the synthesis of this compound are 1H-1,2,4-triazole and a suitable C6 synthon.

1H-1,2,4-Triazole: This is a commercially available and relatively inexpensive starting material. It is an aromatic heterocycle with two tautomeric forms (1H and 4H). researchgate.net

6-Halohexan-2-one: This precursor provides the keto-alkyl chain. It can be synthesized from various starting materials, such as 6-hydroxyhexan-2-one (B1596095) or through ring-opening of cyclic precursors like α-acetyl-γ-butyrolactone. The ketone group may require protection (e.g., as a ketal) if reaction conditions are harsh or if it interferes with the alkylation, although this is generally not necessary under standard N-alkylation conditions.

Development of Novel Synthetic Approaches

Recent advancements in synthetic methodology offer more efficient and selective ways to synthesize N-alkylated triazoles, which can be applied to the target molecule.

Chemo- and Regioselectivity in Reaction Design

A significant challenge in the alkylation of 1,2,4-triazole is regioselectivity. The triazole ring has three nitrogen atoms, but due to tautomerism, alkylation typically occurs at the N1 or N4 positions.

N1 vs. N4 Isomerism: Alkylation of unsubstituted 1,2,4-triazole with alkyl halides generally produces a mixture of 1-substituted and 4-substituted isomers. researchgate.net The 1-substituted isomer, which is the desired product in this case, is often the major product, with reported isomer ratios around 90:10 (N1:N4). researchgate.net The N2 position is generally not alkylated in S-unsubstituted triazoles. nih.gov

Factors Influencing Regioselectivity: The ratio of N1 to N4 isomers can be influenced by the solvent, the counter-ion, and the alkylating agent. researchgate.net Theoretical studies suggest that N(2) alkylation is disfavored due to steric hindrance. nih.gov The thermodynamically more stable product is typically the N1-isomer, which is favored under equilibrium conditions. Direct SN2 alkylation also preferentially occurs at the N1 position. slideshare.net

Chemoselectivity: The primary concern for chemoselectivity is the reaction between the base and the ketone functional group on the alkylating agent. Using non-nucleophilic bases like DBU or inorganic carbonates like K₂CO₃ minimizes the risk of side reactions involving the ketone.

Application of Catalytic Methods in Synthesis

To improve efficiency and mildness of the reaction, catalytic methods can be employed.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for alkylating N-heterocycles. In this method, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the triazolide anion from an aqueous or solid phase into an organic phase where the alkylating agent resides. This allows the reaction to proceed under milder, biphasic conditions, often at lower temperatures and with simpler workup procedures. phasetransfer.comacsgcipr.org This method can reduce the need for harsh, anhydrous polar aprotic solvents. researchgate.net

| Catalytic Method | Typical Catalyst | Advantages | Reference |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride | Milder reaction conditions, reduced need for anhydrous solvents, easier workup, potentially improved yields. | phasetransfer.comprinceton.edu |

| Ionic Liquid Catalysis | Hexylpyridinium bromide | Acts as both solvent and catalyst, can be recycled, often leads to excellent yields and high regioselectivity. | semanticscholar.org |

Microwave-Assisted Synthesis and Reaction Acceleration Techniques

Microwave irradiation has emerged as a key technology for accelerating organic reactions, including the synthesis of 1,2,4-triazole derivatives. rjptonline.orgrjptonline.org

Rate Acceleration: Microwave heating can dramatically reduce reaction times from hours to minutes. nih.govpnrjournal.com This is due to the efficient and rapid heating of the polar solvent and reactants by the microwave energy.

Improved Yields and Purity: The rapid heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields. rjptonline.org

Application to N-alkylation: The N-alkylation of 1,2,4-triazole is well-suited for microwave-assisted synthesis. A regioselective protocol has been developed for the alkylation of 1,2,4-triazole using potassium carbonate as a base in an ionic liquid under microwave conditions, affording the 1-alkyl-1,2,4-triazole derivatives in excellent yield. semanticscholar.org This approach combines the benefits of microwave acceleration with the favorable properties of ionic liquids as recyclable solvents and catalysts.

| Method | Typical Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 4-24 hours | Moderate to Good | Well-established, requires standard laboratory equipment. | researchgate.net |

| Microwave-Assisted Synthesis | 5-30 minutes | Good to Excellent | Drastic reduction in reaction time, often higher yields and purity, energy efficient. | semanticscholar.orgnih.gov |

Stereoselective Synthesis Considerations (If Applicable)

For the compound this compound as named, there are no chiral centers. Therefore, stereoselective synthesis is not directly applicable to its preparation.

However, if the ketone group at the 2-position were to be reduced to a hydroxyl group, a chiral center would be created at the C2 position of the hexan chain, resulting in the formation of (R)- and (S)-6-(1H-1,2,4-triazol-1-yl)hexan-2-ol. In such a scenario, a stereoselective reduction of the ketone would be necessary to obtain a single enantiomer. This could be achieved using chiral reducing agents or catalysts.

Furthermore, if the synthesis were to proceed through a different pathway involving the creation of a chiral center on the hexan backbone before the attachment of the triazole ring, then stereoselective methods would be relevant to control the stereochemistry of the final product. As the synthesis of the target ketone is the primary focus, these considerations are for potential subsequent transformations.

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound can lead to more environmentally friendly and efficient processes. Several green approaches have been reported for the synthesis of 1,2,4-triazole derivatives in general, which can be applied to this specific compound. nih.gov

One significant green approach is the use of microwave irradiation. Microwave-assisted synthesis has been shown to accelerate the N-alkylation of 1,2,4-triazole, often leading to higher yields in shorter reaction times and with fewer side products compared to conventional heating. researchgate.net A regioselective protocol for the N-alkylation of 1,2,4-triazole has been developed under microwave conditions using potassium carbonate as a base. researchgate.net

Another green strategy involves the use of ionic liquids as solvents or catalysts. Ionic liquids are non-volatile and can often be recycled, reducing the use of volatile organic compounds (VOCs). For the N-alkylation of benzotriazole, the basic ionic liquid [Bmim]OH (1-butyl-3-methylimidazolium hydroxide) has been used as a catalyst under solvent-free conditions, providing a convenient and efficient procedure. researchgate.net This approach could potentially be adapted for the synthesis of the target compound.

The principles of atom economy can be addressed by choosing a synthetic route that maximizes the incorporation of all materials used in the process into the final product. The direct N-alkylation of 1,2,4-triazole is a relatively atom-economical reaction.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods are based on the principle that molecules vibrate at specific frequencies, and the absorption or scattering of light at these frequencies provides a unique fingerprint of the compound.

For 6-(1H-1,2,4-triazol-1-yl)hexan-2-one, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its constituent parts: the 1,2,4-triazole (B32235) ring, the aliphatic hexane (B92381) chain, and the carbonyl group of the ketone.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The spectrum of this compound would be anticipated to show a strong absorption band for the C=O stretching vibration of the ketone group, typically in the range of 1700-1725 cm⁻¹. The C-H stretching vibrations of the aliphatic hexane chain would appear around 2850-3000 cm⁻¹. The triazole ring would contribute to a series of characteristic bands, including C-N and N-N stretching vibrations, as well as ring deformation modes. rdd.edu.iqnih.gov The interpretation of the vibrational spectra of triazole compounds can be complex due to strong associations in the condensed state, often resulting in broad and overlapping bands, particularly in the region above 2000 cm⁻¹. asianpubs.org

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be expected to show bands for the triazole ring and the aliphatic chain. Often, symmetrical vibrations that are weak in the IR spectrum appear strong in the Raman spectrum. The orientation of triazole molecules on a surface can influence the Raman signals, an effect studied in Surface-Enhanced Raman Spectroscopy (SERS). science24.comresearchgate.net

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data for similar triazole derivatives. asianpubs.orgnih.govnih.govresearchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1700 - 1725 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| N-H (Triazole) | Stretching | ~3100 |

| C=N (Triazole) | Stretching | 1500 - 1600 |

| C-N (Triazole) | Stretching | 1200 - 1400 |

| Ring (Triazole) | Deformation | Various bands below 1500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores—the parts of a molecule that absorb light in the UV-Vis range. The 1,2,4-triazole ring in this compound is the primary chromophore.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the triazole ring. The exact position of the absorption maximum (λmax) can be influenced by the solvent and the substituents on the triazole ring. For some aromatic nitroso compounds containing a triazole moiety, λmax values have been observed in the visible region around 560 nm. mdpi.com For other triazole derivatives, absorption maxima are typically found in the UV region. nih.gov

| Type of Transition | Chromophore | Expected λmax (nm) |

| π → π | 1,2,4-Triazole Ring | ~200-300 |

| n → π | 1,2,4-Triazole Ring, C=O | ~250-350 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

A hypothetical crystal structure determination for this compound would yield precise data on its solid-state conformation. The table below presents typical crystallographic parameters that would be determined from such an analysis, based on published data for other triazole derivatives. mdpi.comnih.govresearchgate.nettandfonline.comacs.orgmdpi.commdpi.comtsijournals.com

| Parameter | Description | Example Value Range for Triazole Derivatives |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic, Triclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n, P-1, Pca2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | 5 - 15 Å |

| α, β, γ (°) | The angles of the unit cell. | 90 - 110° |

| Z | The number of molecules per unit cell. | 2, 4 |

Chromatographic Methods for Separation and Analytical Purity

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture, thereby assessing the purity of a substance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic methods in pharmaceutical and chemical analysis.

HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

Method Development: A typical reversed-phase HPLC method for a triazole derivative would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a buffer to control the pH. nih.govnih.govscioninstruments.com Gradient elution, where the composition of the mobile phase is changed during the analysis, may be necessary to achieve optimal separation from any impurities. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the triazole ring absorbs maximally. nih.govscioninstruments.com

Validation: A validated HPLC method ensures that it is reliable, reproducible, and accurate for its intended purpose. Validation parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). japsonline.comepa.gov

The following table outlines a hypothetical set of HPLC method parameters for the analysis of this compound, based on methods developed for other triazole compounds. nih.govnih.govscioninstruments.comjapsonline.comepa.govhelixchrom.comacs.orgmdpi.comresearchgate.netresearchgate.netbg.ac.rsnih.govnih.gov

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given its molecular structure, this compound may be sufficiently volatile for GC analysis, particularly if any impurities are more volatile.

Analysis: In GC, the sample is vaporized and injected into a column where it is separated based on its partitioning between a gaseous mobile phase and a stationary phase coated on the inside of the column. The choice of column is critical, with non-polar or medium-polarity columns often being suitable for the analysis of triazole derivatives. dnu.dp.ua Mass spectrometry (MS) is a common detector for GC, providing both quantitative data and structural information for identification. dnu.dp.uanih.govresearchgate.netresearchgate.net The polarity of the compound can affect the peak shape and response in GC-MS analysis. dnu.dp.ua

The table below provides a potential set of GC-MS parameters for the analysis of this compound. dnu.dp.uanih.govresearchgate.netresearchgate.net

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Theoretical and Computational Chemistry Studies of 6 1h 1,2,4 Triazol 1 Yl Hexan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational cost. For a molecule like 6-(1H-1,2,4-triazol-1-yl)hexan-2-one, a DFT study would typically involve geometry optimization to find the most stable three-dimensional structure.

Following optimization, a range of electronic properties could be calculated to describe the molecule's reactivity. These properties often include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule might interact with other chemical species.

Hypothetical Data Table for DFT Calculations:

| Parameter | Hypothetical Value | Description |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability. |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons. |

Note: The data in this table is purely illustrative and not based on actual calculations for this compound.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can provide highly accurate molecular orbital information.

For this compound, an ab initio study would provide a detailed description of the molecular orbitals, including their shapes, energies, and contributions from different atoms. This would offer a more profound understanding of the bonding within the molecule and the nature of its electronic transitions.

Conformational Analysis and Molecular Dynamics Simulations

The flexible hexan-2-one chain in this compound suggests that the molecule can adopt multiple conformations. Understanding this conformational flexibility is key to understanding its physical properties and biological activity.

Potential Energy Surface Exploration

A conformational analysis would involve exploring the potential energy surface (PES) of the molecule. This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy at each step. The results would identify the low-energy conformers (local minima on the PES) and the energy barriers for converting between them (transition states). This would reveal the most likely shapes the molecule adopts at a given temperature.

Influence of Solvent Effects on Conformation

The conformation of a molecule can be significantly influenced by its environment. Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different solvents over time. pensoft.net By simulating the interactions between the solute and solvent molecules, MD can provide insights into how the solvent affects the conformational preferences and dynamics of the molecule. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to interpret and validate experimental data.

For this compound, the following spectra could be computationally predicted:

Infrared (IR) Spectrum: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show the characteristic vibrational modes of the triazole ring, the carbonyl group (C=O) of the ketone, and the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predictions are highly valuable for assigning the signals in experimentally obtained NMR spectra, thus confirming the molecule's structure.

UV-Visible Spectrum: Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would provide information about the molecule's chromophores.

Hypothetical Data Table for Predicted Spectroscopic Data:

| Spectrum | Predicted Feature | Hypothetical Value |

|---|---|---|

| IR | C=O Stretch | 1715 cm⁻¹ |

| ¹H NMR | CH₃ (Ketone) | 2.1 ppm |

| ¹³C NMR | C=O Carbon | 208 ppm |

Note: The data in this table is purely illustrative and not based on actual calculations for this compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the isotropic magnetic shielding tensors of nuclei, which can then be converted to chemical shifts. researchgate.net

For a molecule like this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are valuable for confirming the structure of synthesized compounds and for assigning experimental spectra. The accuracy of these predictions depends on the chosen computational level, including the functional and basis set. ufv.br For instance, studies on similar 1,2,4-triazole (B32235) derivatives have shown that good agreement with experimental values can be achieved using functionals like B3LYP in conjunction with appropriate basis sets. core.ac.uk

The predicted chemical shifts for the distinct atoms in this compound would be influenced by their chemical environment. For example, the protons on the triazole ring are expected to appear in the aromatic region of the ¹H NMR spectrum, while the protons on the hexan-2-one chain would be found in the aliphatic region. The carbonyl carbon of the ketone group would be a key signal in the ¹³C NMR spectrum, typically appearing significantly downfield.

Below is a representative table of calculated ¹³C NMR chemical shifts for a related 1-alkyl-1,2,4-triazole, illustrating the type of data generated from computational studies.

| Atom | Calculated Chemical Shift (ppm) |

| Triazole C3 | 151.0 |

| Triazole C5 | 143.0 |

| Alkyl CH₂ (adjacent to triazole) | 48.5 |

| Alkyl CH₂ | 30.0 |

| Alkyl CH₂ | 22.0 |

| Alkyl CH₃ | 13.5 |

This table is illustrative and based on general data for 1-alkyl-1,2,4-triazoles. Specific values for this compound would require a dedicated computational study.

Vibrational Frequencies and Intensities Prediction

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. These calculations are typically performed at the same level of theory as geometry optimization. nih.gov

For this compound, key vibrational modes would include the C=O stretch of the ketone, C-H stretching of the alkyl chain, and various stretching and bending modes of the 1,2,4-triazole ring. Theoretical calculations can help to assign these complex vibrational bands. Studies on 1,2,4-triazole and its derivatives have established "marker bands" that are characteristic of the triazole ring. nih.gov

A table of representative calculated vibrational frequencies for a 1-alkyl-1,2,4-triazole is provided below to demonstrate the output of such computational analyses.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (triazole) | 3100-3200 |

| C-H stretch (alkyl) | 2850-3000 |

| C=N stretch (triazole) | 1500-1600 |

| Ring stretch (triazole) | 1300-1450 |

| C-N stretch | 1200-1300 |

| Ring deformation (triazole) | 800-1000 |

This table is illustrative and based on general data for 1-alkyl-1,2,4-triazoles. Specific values for this compound would require a dedicated computational study.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. A key reaction relevant to this compound is the N-alkylation of the 1,2,4-triazole ring.

1,2,4-triazole has two possible sites for alkylation, the N1 and N4 positions. Computational studies have explored the regioselectivity of this reaction. researchgate.net These studies often involve calculating the energies of the possible products and the transition states leading to them. Factors such as the nature of the alkylating agent, the solvent, and the presence of a base can influence the product distribution. Theoretical calculations can help to rationalize the observed regioselectivity by examining the electronic and steric factors at play. researchgate.netresearchgate.net For instance, the use of certain bases and solvents can favor the formation of the 1-substituted isomer, which is the case for the title compound. researchgate.net

Mechanistic insights into the formation of related 1,2,4-triazolinium salts have also been gained through a combination of NMR spectroscopy and DFT calculations, highlighting the ability of computational methods to unravel complex reaction pathways. acs.org

Structure-Function Relationship Modeling (Non-Clinical Context)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its activity or properties. In a non-clinical context, these models can be used to predict various physicochemical properties based on molecular descriptors.

For 1,2,4-triazole derivatives, QSAR studies have been conducted, often in the context of drug discovery. scispace.comresearchgate.net However, the principles of these studies can be applied to understand the structure-function relationships in a non-clinical setting. Molecular descriptors, which can be calculated using computational software, quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. africaresearchconnects.com

For a molecule like this compound, descriptors could include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment and orbital energies (HOMO/LUMO). researchgate.net

By developing QSPR models for a series of related 1,2,4-triazole derivatives, one could predict properties like solubility, boiling point, or chromatographic retention times. These models provide a theoretical framework for understanding how modifications to the chemical structure, such as changing the length of the alkyl chain or adding substituents, might influence the compound's physical properties.

Mechanistic Investigations of Chemical Transformations Involving 6 1h 1,2,4 Triazol 1 Yl Hexan 2 One

Kinetic Studies of Compound Reactions

Kinetic studies are crucial for elucidating reaction mechanisms by providing information on reaction rates, orders, and the influence of various parameters such as temperature, concentration, and catalysts. For 6-(1H-1,2,4-triazol-1-yl)hexan-2-one, kinetic investigations would likely focus on reactions involving either the ketone carbonyl group or the triazole ring.

Reactions at the carbonyl group, such as reduction or nucleophilic addition, are expected to follow well-established kinetic models for ketones. For instance, the reduction of the ketone to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165) would likely exhibit second-order kinetics, being first order with respect to both the ketone and the hydride source.

The alkylation of the 1,2,4-triazole (B32235) ring is a key reaction. Studies on the alkylation of unsubstituted 1,2,4-triazole have shown that the reaction can yield both N-1 and N-4 substituted isomers, with the ratio often depending on the reaction conditions. One study on the alkylation of 1,2,4-triazole with various alkyl halides consistently produced a regioselectivity of approximately 90:10 in favor of the N-1 isomer. researchgate.net

A hypothetical kinetic study on the base-catalyzed aldol (B89426) condensation of this compound with an aromatic aldehyde could yield data as presented in the table below. Such a reaction would be expected to follow pseudo-first-order kinetics under conditions of excess aldehyde.

Interactive Data Table: Hypothetical Kinetic Data for the Aldol Condensation of this compound

| Experiment | [Ketone] (M) | [Aldehyde] (M) | [Base] (M) | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ | 0.015 |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ | 0.015 |

| 3 | 0.1 | 0.2 | 0.01 | 1.5 x 10⁻⁵ | 0.015 |

| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ | 0.015 |

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is fundamental to confirming a proposed reaction mechanism. For reactions involving this compound, various spectroscopic and computational methods could be employed.

In reactions involving the ketone, such as the aldol condensation, the key intermediate would be the enolate ion, formed by the deprotonation of the α-carbon. This intermediate could be detected by in-situ IR spectroscopy by observing the characteristic C=C stretching frequency.

For reactions targeting the triazole ring, such as further alkylation or metal-catalyzed cross-coupling, triazolium salts are plausible intermediates. The N-alkylation of 1-substituted 1,2,3-triazoles has been shown to proceed through electrophilic intermediate triazolium salts. organic-chemistry.org In a similar vein, further alkylation of the N-1 substituted this compound at the N-4 position would generate a quaternary triazolium salt. These charged intermediates could be characterized by NMR spectroscopy and mass spectrometry.

In photochemical reactions, triplet species and radical intermediates could be involved. For instance, the photochemical synthesis of 1,2,4-triazoles can proceed through the formation of a triplet species from an azodicarboxylate, which then reacts with a diazoalkane to form an azomethine ylide intermediate. While not directly applicable to the pre-formed triazole in our target molecule, it highlights the potential for reactive intermediates in triazole chemistry under specific conditions.

Mechanisms of Functional Group Interconversions on the Hexanone Chain

The hexanone chain of this compound offers several sites for functional group interconversions. The primary reactive site is the ketone at the 2-position.

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol, 6-(1H-1,2,4-triazol-1-yl)hexan-2-ol, using various reducing agents. The mechanism with sodium borohydride involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Oxidation (Baeyer-Villiger): A Baeyer-Villiger oxidation could convert the ketone into an ester. The mechanism involves the reaction with a peroxy acid to form a Criegee intermediate, followed by the migratory insertion of one of the adjacent alkyl groups.

Reductive Amination: The ketone can be converted to an amine via reductive amination. This involves the formation of an imine or enamine intermediate by reaction with an amine, which is then reduced in situ.

Halogenation: Under acidic or basic conditions, the ketone can undergo α-halogenation via an enol or enolate intermediate, respectively.

These transformations are standard in organic synthesis and their mechanisms are well-documented.

Role of the Triazole Moiety in Reaction Pathways

The 1,2,4-triazole ring is not merely a passive spectator in the reactions of the molecule. Its electronic properties and ability to coordinate with metal catalysts can significantly influence reactivity.

The triazole ring is an electron-withdrawing group, which can affect the reactivity of the hexanone chain. For instance, it would increase the acidity of the α-protons of the ketone, facilitating enolate formation. The unique structure of the triazole ring allows it to form various non-covalent bonds, which can promote interactions with proteins and enzymes, a property extensively utilized in medicinal chemistry. chemicalbook.com

In metal-catalyzed reactions, the nitrogen atoms of the triazole ring can act as ligands, coordinating to the metal center and influencing the outcome of the reaction. This has been observed in copper-catalyzed syntheses of 1,2,4-triazoles. researchgate.net This coordinating ability could be harnessed to direct reactions at specific positions on the hexanone chain.

Furthermore, the triazole moiety is a stable aromatic system, a property attributed to the delocalization of π-electrons. ijsr.net This stability makes it a reliable scaffold in the synthesis of more complex molecules.

Studies on Chemical Stability and Degradation Pathways

The chemical stability of this compound would be influenced by factors such as pH, temperature, and exposure to light. The 1,2,4-triazole ring itself is generally stable to hydrolysis and redox conditions. frontiersin.org

Under strongly acidic or basic conditions, the ketone functional group may be susceptible to degradation. For example, prolonged exposure to a strong base could promote self-condensation reactions.

A hypothetical study on the hydrolytic stability of the compound could involve monitoring its concentration in buffered solutions at various pH values over time. The results might be summarized in the following table.

Interactive Data Table: Hypothetical Hydrolytic Stability of this compound at 50°C

| pH | Half-life (t₁/₂) (days) | Major Degradation Product(s) |

| 3 | > 90 | None observed |

| 7 | > 90 | None observed |

| 9 | 65 | Aldol condensation products |

| 12 | 10 | Complex mixture of self-condensation products |

Degradation could also occur via photochemical pathways, although 1,2,4-triazole itself is relatively photostable. The presence of the ketone chromophore, however, could render the molecule susceptible to Norrish-type reactions upon UV irradiation.

Derivatization and Analog Synthesis from 6 1h 1,2,4 Triazol 1 Yl Hexan 2 One

Strategic Functionalization of the Triazole Ring

The 1,2,4-triazole (B32235) ring is a stable aromatic heterocycle, and its functionalization often requires specific synthetic strategies to achieve regioselectivity. rsc.org While direct electrophilic substitution on the triazole ring is challenging due to its electron-deficient nature, several modern synthetic methods have been developed for its derivatization.

One of the primary strategies involves metal-catalyzed C-H functionalization. rsc.org This approach allows for the direct introduction of substituents onto the carbon atoms of the triazole ring, typically at the C3 and C5 positions. Palladium and copper catalysts are commonly employed for such transformations, enabling the formation of C-C, C-N, and C-O bonds. rsc.org For 6-(1H-1,2,4-triazol-1-yl)hexan-2-one, this would involve the introduction of various aryl, alkyl, or heteroaryl groups at the C3 or C5 position of the triazole moiety.

Another approach is the N-functionalization of the triazole ring. While the starting compound is already N1-substituted, further reactions at the other nitrogen atoms are possible, though they can be complex. Additionally, functional groups can be introduced by first synthesizing a substituted triazole ring and then coupling it with the hexanone side-chain. For instance, starting with a pre-functionalized 3-substituted or 5-substituted 1,2,4-triazole allows for the synthesis of derivatives with specific functionalities on the heterocyclic core.

Below is a table illustrating potential derivatives through strategic functionalization of the triazole ring:

| Derivative Name | Position of Functionalization | Functional Group | Potential Synthetic Method |

| 3-Phenyl-6-(1H-1,2,4-triazol-1-yl)hexan-2-one | C3 | Phenyl | Palladium-catalyzed C-H arylation |

| 3-Amino-6-(1H-1,2,4-triazol-1-yl)hexan-2-one | C3 | Amino | Nucleophilic aromatic substitution on a pre-functionalized triazole |

| 5-Bromo-6-(1H-1,2,4-triazol-1-yl)hexan-2-one | C5 | Bromo | Halogenation of a pre-functionalized triazole |

Modifications and Substitutions on the Hexanone Chain

The hexanone chain of this compound offers multiple sites for chemical modification, primarily at the ketone carbonyl group and the adjacent carbon atoms.

The ketone at the 2-position is a versatile functional group for derivatization. It can undergo reduction to a secondary alcohol, which can then be further functionalized, for example, by esterification or etherification. Reductive amination of the ketone can introduce a primary or secondary amine, significantly altering the compound's polarity and basicity. The carbonyl group can also react with Grignard reagents or other organometallics to introduce new carbon-carbon bonds, leading to tertiary alcohols.

The α-carbon to the ketone (C3) is another reactive site. Enolate chemistry can be employed to introduce substituents at this position. For example, α-halogenation followed by nucleophilic substitution can be used to introduce a variety of functional groups. Aldol (B89426) condensation reactions with various aldehydes can also be performed to extend the carbon chain and introduce additional functionality.

Modifications can also be made along the alkyl chain. For instance, the introduction of double bonds or other functional groups via radical reactions or other advanced synthetic methods could be explored to create a diverse set of analogs.

The following table presents examples of derivatives resulting from modifications on the hexanone chain:

| Derivative Name | Modification Site | Type of Modification | Reagents |

| 6-(1H-1,2,4-triazol-1-yl)hexan-2-ol | C2 | Ketone Reduction | Sodium borohydride (B1222165) |

| 2-Amino-6-(1H-1,2,4-triazol-1-yl)hexane | C2 | Reductive Amination | Ammonia, Sodium cyanoborohydride |

| 3-Bromo-6-(1H-1,2,4-triazol-1-yl)hexan-2-one | C3 | α-Halogenation | N-Bromosuccinimide |

| 2-Methyl-6-(1H-1,2,4-triazol-1-yl)hexan-2-ol | C2 | Grignard Reaction | Methylmagnesium bromide |

Synthesis of Stereoisomeric and Chiral Analogs

The presence of a ketone at the 2-position of the hexanone chain in this compound does not create a chiral center. However, many of the derivatization reactions discussed in the previous section can introduce chirality into the molecule.

For instance, the reduction of the ketone to a secondary alcohol creates a chiral center at C2. To obtain specific stereoisomers, asymmetric reduction methods can be employed using chiral reducing agents or catalysts. Similarly, reactions that introduce a substituent at the C3 position can also create a chiral center. Diastereoselective and enantioselective methods can be utilized to control the stereochemical outcome of these reactions.

The synthesis of enantiopure analogs can also be achieved by using chiral starting materials. For example, a chiral building block containing the hexanone moiety with a defined stereocenter could be coupled with the 1,2,4-triazole ring. This approach ensures the stereochemical integrity of the final product. The synthesis of chiral α-amino acid-derived 1H-1,2,4-triazoles has been reported, which could serve as a basis for creating chiral analogs of the target compound. researchgate.net

A summary of potential chiral analogs is provided in the table below:

| Chiral Analog Name | Chiral Center | Method of Introduction |

| (S)-6-(1H-1,2,4-triazol-1-yl)hexan-2-ol | C2 | Asymmetric reduction of the ketone |

| (R)-6-(1H-1,2,4-triazol-1-yl)hexan-2-ol | C2 | Asymmetric reduction of the ketone |

| (3S)-3-Methyl-6-(1H-1,2,4-triazol-1-yl)hexan-2-one | C3 | Asymmetric α-alkylation |

Construction of Compound Libraries for Academic Research Screening

The systematic derivatization of this compound provides a powerful platform for the construction of compound libraries. These libraries, containing a diverse set of structurally related analogs, are invaluable for academic research, particularly in the context of screening for biological activity or novel material properties.

Combinatorial chemistry approaches can be employed to rapidly generate a large number of derivatives. This can be achieved by parallel synthesis, where multiple reactions are carried out simultaneously in a multi-well plate format. For example, a library of triazole-functionalized analogs could be synthesized by reacting the parent compound with a diverse set of reagents for C-H functionalization. Similarly, a library of hexanone chain-modified analogs could be generated by reacting the parent ketone with a variety of aldehydes, amines, or organometallic reagents.

The design of such libraries should aim to maximize structural diversity by varying substituents at different positions of the molecule. This can include variations in alkyl chain length, aromatic substitution patterns, and the introduction of different functional groups with a range of electronic and steric properties. High-throughput screening of these libraries can then identify lead compounds with interesting properties for further investigation. The use of click chemistry, a powerful and selective reaction, is also a valuable tool in the synthesis of triazole derivatives for such libraries. chemijournal.com

An example of a small, focused library design is outlined in the table below:

| Library Subset | Scaffold Modification | Diversity Elements |

| Triazole Analogs | C3-arylation | Various substituted phenyl boronic acids |

| Ketone Derivatives | Reductive amination | A set of primary and secondary amines |

| Chiral Alcohols | Asymmetric reduction | Both (R) and (S) enantiomers |

By employing these synthetic strategies, a comprehensive library of analogs based on the this compound scaffold can be constructed, providing a rich resource for future scientific discovery.

Advanced Research Applications and Potential Roles of 6 1h 1,2,4 Triazol 1 Yl Hexan 2 One Non Clinical Focus

Role as a Versatile Chemical Precursor in Organic Synthesis

The structure of 6-(1H-1,2,4-triazol-1-yl)hexan-2-one makes it a valuable precursor for the synthesis of more complex molecules. The 1,2,4-triazole (B32235) ring is a robust aromatic system, and the ketone functional group is highly amenable to a wide variety of chemical transformations. isres.orgnih.gov

Key synthetic transformations could include:

Reactions at the Ketone Group: The carbonyl group can undergo nucleophilic addition, condensation, and reduction reactions. For example, reduction with sodium borohydride (B1222165) would yield the corresponding secondary alcohol, (2R)-6-(1H-1,2,4-triazol-1-yl)hexan-2-ol, introducing a chiral center. bg.ac.rs Condensation with hydrazines or primary amines could lead to the formation of hydrazones or Schiff bases, respectively, which are themselves important intermediates for synthesizing other heterocyclic systems. chemmethod.comnih.gov

Functionalization of the Alkyl Chain: The carbons alpha to the ketone are susceptible to enolate formation and subsequent alkylation or acylation, allowing for the extension and elaboration of the carbon skeleton.

Derivatization of the Triazole Ring: While the triazole ring itself is generally stable, it can direct further chemical modifications or participate in reactions such as N-alkylation under specific conditions.

The bifunctional nature of the molecule allows it to act as a linker, connecting two different molecular fragments through sequential reactions at its two reactive ends. This makes it a useful building block in the modular synthesis of complex target molecules for various research purposes. lifechemicals.comrsc.org

Applications in Materials Science Research (e.g., Ligand Design for Metal Complexes, Polymer Chemistry)

The nitrogen-rich 1,2,4-triazole ring is an excellent ligand for a wide range of metal ions, making this compound a promising candidate for applications in materials science, particularly in the design of coordination compounds and polymers.

Ligand Design for Metal Complexes: The 1,2,4-triazole moiety can coordinate to metal centers through its N1, N2, or N4 atoms, often acting as a bridging ligand between two or more metal ions. mdpi.comrsc.org This bridging capability is fundamental to the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comrsc.org The flexible hexane (B92381) chain in this compound can provide conformational adaptability during the self-assembly of these frameworks, influencing the final topology and properties of the material, such as porosity or magnetic behavior. acs.orgacs.org The ketone group could either remain as a non-coordinating functional group that modifies the polarity of the framework's pores or be used to anchor other molecules within the material post-synthesis.

Polymer Chemistry: The compound can be utilized as a monomer or a functional additive in polymer chemistry. The triazole group can be incorporated into polymer backbones to enhance thermal stability, influence solubility, or provide sites for metal coordination. ajchem-a.comacs.org For instance, polymers containing 1,2,4-triazole units have been investigated for applications such as proton-conducting membranes. nih.gov The ketone functionality could be used as a site for polymerization or for grafting the molecule onto existing polymer chains, thereby imparting the properties of the triazole ring to the bulk material.

Development as a Probe for Fundamental Chemical Biology Research (Strictly in vitro mechanistic studies focusing on molecular interactions)

The structural features of this compound suggest its potential as a tool for fundamental, non-pharmacological research in chemical biology. Its ability to interact with biological macromolecules can be exploited in controlled in vitro settings to study molecular recognition, enzyme kinetics, and receptor binding mechanisms.

Enzyme Binding and Inhibition Kinetics (In Vitro, Mechanistic)

The 1,2,4-triazole nucleus is a well-known pharmacophore present in many enzyme inhibitors. isp.edu.pkresearchgate.net It can interact with enzyme active sites through various non-covalent interactions, including hydrogen bonding and coordination to metal cofactors (e.g., zinc or iron) that are often present in metalloenzymes. researchgate.net

In a research context, this compound could be used as a model compound to investigate these interactions. In vitro kinetic assays could be performed to determine its inhibitory potential against specific enzymes, such as tyrosinase or α-amylase. scielo.brnih.gov Such studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide key kinetic parameters like the inhibition constant (Kᵢ). This information is valuable for understanding the fundamental principles of enzyme-ligand interactions and for designing more complex molecular probes.

Illustrative Data Table: In Vitro Inhibition Kinetics The following table represents the type of data that would be generated from a mechanistic study of this compound against a hypothetical metalloenzyme.

| Enzyme Target | IC₅₀ (µM) | Inhibition Constant (Kᵢ) (µM) | Mechanism of Inhibition | Key Active Site Interactions (Predicted) |

|---|---|---|---|---|

| Hypothetical Zinc Metalloenzyme A | 150 | 75 | Competitive | Coordination to Zn²⁺ via N4; H-bond with Serine residue |

| Hypothetical Amylase B | >500 | N/A | No significant inhibition | Weak hydrophobic interactions |

Receptor Interaction Studies (In Vitro, Non-Pharmacological)

Beyond enzymes, triazole-containing molecules are known to interact with various biological receptors. researchgate.net In a non-pharmacological context, this compound could be used in in vitro binding assays to study the molecular recognition features of a target receptor. For example, radiolabeled or fluorescently tagged versions of the molecule could be synthesized to perform receptor-binding assays. These experiments would quantify the binding affinity (Kₔ) and dissociation constant (Kₒ) of the compound for a specific receptor, providing insight into the structural requirements for ligand binding. researchgate.net

Computational methods, such as molecular docking, could complement these experimental studies by predicting the binding mode and identifying key interactions between the triazole moiety, the hexanone chain, and amino acid residues in the receptor's binding pocket. tandfonline.com Such fundamental studies help to build a comprehensive understanding of the principles governing ligand-receptor interactions.

Utilization as an Analytical Reference Standard in Chemical Research

In any chemical research field, the availability of pure, well-characterized compounds is crucial for the validation of analytical methods. Given its defined molecular structure (C₈H₁₃N₃O) and molecular weight (167.21 g/mol ), this compound can serve as an analytical reference standard.

Its potential uses include:

Method Development: As a standard for developing and validating chromatographic methods (e.g., HPLC, GC) for the separation and quantification of triazole-containing compounds.

Quality Control: As a reference material to confirm the identity and purity of related compounds synthesized in a research laboratory.

Metabolite Identification: In metabolic studies of more complex triazole-based molecules, it could serve as a potential reference for identifying related degradation products or metabolites containing the core triazole-hexanone structure.

The presence of both a chromophoric triazole ring and a carbonyl group allows for straightforward detection using UV-Vis spectroscopy, while its volatility could make it suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

Future Research Directions and Unexplored Avenues for 6 1h 1,2,4 Triazol 1 Yl Hexan 2 One

Emerging Synthetic Methodologies and Process Intensification

The synthesis of 1,2,4-triazole (B32235) derivatives is continuously evolving, with a focus on improving efficiency, safety, and sustainability. Future research on 6-(1H-1,2,4-triazol-1-yl)hexan-2-one will likely move beyond traditional batch synthesis methods and embrace emerging technologies.

Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate the synthesis of various triazole compounds, often leading to higher yields in a fraction of the time compared to conventional heating. nih.gov The application of microwave irradiation could expedite the key cyclization or alkylation steps in the formation of this compound, offering a greener protocol with minimal reaction times. nih.gov

Flow Chemistry: Continuous flow synthesis presents a robust and scalable methodology for producing 1,2,3-triazoles and can be adapted for 1,2,4-triazole derivatives. nih.gov By using packed-bed reactors with heterogeneous catalysts, flow processes can enhance reaction efficiency, improve heat and mass transfer, and allow for safer handling of potentially hazardous reagents and intermediates. nih.gov This approach would be a significant step towards the process intensification of this compound production.

Novel Catalytic Systems: Research into new catalytic systems, such as copper complexes supported on functionalized materials or metal-free oxidative cyclization, offers promising avenues. organic-chemistry.org These methods can provide greater selectivity and efficiency while minimizing waste and reliance on harsh reagents. organic-chemistry.orgisres.org Future studies could focus on developing a bespoke catalytic system for the specific synthesis of this compound.

| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. nih.gov | Optimization of solvent, temperature, and irradiation parameters. |

| Flow Chemistry | Improved safety, scalability, process control, and consistency. nih.gov | Development of heterogeneous catalysts and reactor design. |

| Novel Catalytic Systems | High selectivity, mild reaction conditions, reduced waste. organic-chemistry.org | Design of metal-based or metal-free catalysts for specific bond formations. |

Application of Advanced Analytical Techniques for Real-time Monitoring

To ensure the quality and consistency of this compound, particularly in a scaled-up manufacturing process, the integration of Process Analytical Technology (PAT) is crucial. PAT involves the use of inline or at-line analytical tools to design, analyze, and control manufacturing processes through real-time measurement of critical process parameters (CPPs) and critical quality attributes (CQAs). europeanpharmaceuticalreview.comsailife.com

Future research should focus on implementing a suite of PAT tools for the synthesis and purification of this compound. For instance, during the synthesis, inline spectroscopic methods can monitor the concentration of reactants, intermediates, and the final product.

Spectroscopy (NMR, IR, UV/Vis): These techniques can be integrated directly into a flow reactor or batch vessel to provide real-time quantitative data on chemical composition. nih.govhitec-zang.demagritek.com This allows for precise control over reaction endpoints and immediate detection of impurity formation. nih.govresearchgate.net

Crystallization Monitoring: Crystallization is a vital purification step. europeanpharmaceuticalreview.com PAT tools such as real-time microscopy and turbidity probes can monitor crystal size distribution and nucleation rates. europeanpharmaceuticalreview.comsdu.dk This ensures the final product has consistent physical properties, which is critical for its performance in various applications.

The data gathered from these analytical tools can be used to build robust process models, leading to better understanding and control, ultimately improving yield and purity. sailife.com

| PAT Tool | Application in the Synthesis/Purification Process | Data Provided |

|---|---|---|

| Inline NMR Spectroscopy | Monitoring reaction kinetics and conversion. nih.govhitec-zang.de | Real-time concentration of reactants, intermediates, and products. |

| Inline IR/UV-Vis Spectroscopy | Tracking functional group changes and product formation. hitec-zang.deresearchgate.net | Quantitative analysis of key chemical species. |

| Real-time Microscopy | Monitoring crystallization processes. europeanpharmaceuticalreview.com | Crystal size, shape, and agglomeration. |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

In Silico Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, often built using ML, can establish correlations between the chemical structure of triazole derivatives and their properties. researchgate.netnih.gov Such models could be developed to predict the physicochemical properties (e.g., solubility, stability) and potential biological activities of this compound and its analogues. This in silico screening can guide the design of new derivatives with enhanced characteristics for specific applications. nih.govpensoft.netzsmu.edu.ua

ADME Prediction: For potential applications in life sciences, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential. pensoft.net Web-based tools and custom ML models can analyze the structure of this compound to forecast its likely pharmacokinetic profile, helping to prioritize further experimental investigation. pensoft.net

Exploration in Novel Interdisciplinary Research Domains (Excluding Prohibited Categories)

While the 1,2,4-triazole scaffold is well-known, the specific properties of this compound remain largely unexplored in several interdisciplinary fields.

Materials Science: Nitrogen-rich heterocyclic compounds, including triazoles, are of interest as building blocks for high-energy-density materials and coordination polymers. mdpi.com The triazole ring in this compound can act as a ligand to coordinate with metal ions, potentially forming novel metal-organic frameworks (MOFs) or polymers with interesting thermal, optical, or magnetic properties. The hexanone chain could influence the spacing and dimensionality of these structures.

Agricultural Chemistry: Many commercial fungicides, such as hexaconazole, are triazole derivatives. researchgate.netresearchgate.net The 1,2,4-triazole moiety is a key pharmacophore that inhibits specific fungal enzymes. rjptonline.org Future research could involve screening this compound for antifungal or herbicidal activity. rjptonline.org Its unique alkyl ketone structure might confer a different spectrum of activity or improved properties compared to existing agricultural chemicals.

Corrosion Inhibition: Triazole derivatives have been investigated as effective corrosion inhibitors for various metals. The nitrogen atoms in the triazole ring can adsorb onto a metal surface, forming a protective layer. The potential for this compound in this application warrants investigation, where its molecular structure could be optimized to enhance its inhibitory performance.

Q & A

What synthetic methodologies are recommended for synthesizing 6-(1H-1,2,4-Triazol-1-yl)hexan-2-one, and how can reaction parameters be optimized?

Basic Research Question

The synthesis typically involves nucleophilic substitution or coupling reactions between a hexan-2-one derivative and a 1,2,4-triazole precursor. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (reflux at 80–120°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) is critical for yield optimization . For triazole-containing analogs, highlights reflux conditions (40–100°C) and TLC monitoring (toluene/ethyl acetate/water system) to track reaction progress .

How can the crystal structure and conformational dynamics of this compound be characterized?

Advanced Research Question

X-ray crystallography using software like ORTEP-III is essential for resolving bond lengths, angles, and torsional strain in the triazole-hexanone backbone. emphasizes ORTEP-III’s graphical interface for visualizing thermal ellipsoids and hydrogen-bonding networks . For dynamic studies, variable-temperature NMR can reveal rotational barriers around the triazole C–N bond, while DFT calculations (B3LYP/6-31G* basis set) model electronic interactions .

What analytical techniques are most effective for assessing purity and structural integrity?

Basic Research Question

Combined chromatographic and spectroscopic methods are recommended:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- FTIR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 3100–3200 cm⁻¹ (triazole C–H) confirm functional groups .

- ¹H/¹³C NMR : Key signals include δ 8.5–8.8 ppm (triazole protons) and δ 2.1–2.5 ppm (hexanone methyl groups) .

How do structural modifications in triazole-containing analogs influence physicochemical properties?

Advanced Research Question

Comparative studies with analogs like Hexaconazole () show that substituents on the triazole ring (e.g., chloro, phenyl) alter logP values and solubility. For instance, electron-withdrawing groups increase polarity, reducing membrane permeability. Computational tools like COSMO-RS predict solubility trends, while DSC (differential scanning calorimetry) measures melting-point variations due to crystal packing differences .

What experimental designs are suitable for investigating reaction mechanisms in triazole-hexanone synthesis?

Advanced Research Question

Isotopic labeling (e.g., ¹⁵N-triazole) paired with MS/MS fragmentation can trace nucleophilic attack pathways. ’s general procedure C (40°C reactions) suggests kinetic studies via in situ IR to monitor intermediate formation . For competing pathways (e.g., SN1 vs. SN2), Eyring plots derived from variable-temperature NMR data quantify activation parameters .

How can spectroscopic inconsistencies (e.g., NMR splitting patterns) be resolved for this compound?

Advanced Research Question

Unexpected splitting in ¹H NMR often arises from hindered rotation or diastereotopic protons. NOESY experiments can distinguish between conformational isomers, while 2D-COSY identifies coupling networks. For example, observed anomalous splitting in benzimidazole analogs due to restricted rotation, resolved via dynamic NMR at elevated temperatures .

What regulatory considerations apply to naming and documenting triazole derivatives?

Basic Research Question

IUPAC nomenclature requires numbering the hexanone chain to prioritize the ketone (position 2), followed by the triazole substituent (position 6). CAS registry numbers (e.g., 86404-63-9 for related triazoles in ) must align with structural databases. ECHA guidelines () mandate hazard labeling for reactive intermediates (e.g., tetrazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.